N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide
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Overview
Description
The molecule contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . It also contains a furan-2-carbonyl group, which is a heterocyclic aromatic ring. This group is often found in natural products and pharmaceuticals .
Molecular Structure Analysis
The molecule has several functional groups that could influence its properties and reactivity. These include the piperazine ring, the furan ring, and the carbonyl group .Chemical Reactions Analysis
The reactivity of this molecule would be influenced by the presence of the piperazine and furan rings, as well as the carbonyl group. The piperazine ring can act as a bidentate ligand, binding to metal ions. The furan ring is aromatic and may undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could improve solubility in water, while the furan ring could contribute to aromatic stacking interactions .Scientific Research Applications
Therapeutic Applications in Diabetes and Alzheimer's Diseases
Research on 2-furoic piperazide derivatives, including those structurally related to the specified compound, has demonstrated promising results in the treatment of type 2 diabetes and Alzheimer's diseases. These derivatives exhibit inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes, which are crucial in the management of these conditions. The study supports the bioactivity potential of these heterocyclic compounds, highlighting their significance in drug discovery and development for addressing type 2 diabetes and Alzheimer's diseases (Abbasi et al., 2018).
Antidepressant and Antianxiety Properties
Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized and evaluated for their antidepressant and antianxiety activities. These compounds demonstrated significant effects in behavioral tests, indicating their potential as treatments for depression and anxiety disorders (Kumar et al., 2017).
Antipsychotic Potential
A series of novel conformationally restricted butyrophenones, closely related to piperazine derivatives, have been prepared and evaluated for their antipsychotic potential. These compounds show affinity for dopamine and serotonin receptors, suggesting their effectiveness as antipsychotic (neuroleptic) drugs with potential applications in managing psychosis (Raviña et al., 2000).
Enzyme Inhibition for Therapeutic Applications
The synthesis of N,N'-Bisoxalamides, including derivatives similar to the specified compound, has enhanced catalytic activity in Cu-catalyzed coupling reactions. These findings are relevant for pharmaceutical chemistry, offering insights into the development of novel therapeutics based on enzyme inhibition (Bhunia et al., 2017).
Carbonic Anhydrase Inhibitors for Medical Applications
Research into novel sulfonamides incorporating 1,3,5-triazine moieties as carbonic anhydrase inhibitors highlights the therapeutic potential of these compounds in managing conditions associated with carbonic anhydrase activity. The synthesized compounds show promising inhibition constants against relevant isozymes, suggesting applications in treating hypoxic tumors and other related diseases (Garaj et al., 2005).
Future Directions
Properties
IUPAC Name |
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-14-12-15(2)17(4)20(16(14)3)30(27,28)22-13-19(25)23-7-9-24(10-8-23)21(26)18-6-5-11-29-18/h5-6,11-12,22H,7-10,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLLSGRQKSLIQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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